molecular formula C15H20N2O5S B5423660 2-(3-oxothiomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-oxothiomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B5423660
M. Wt: 340.4 g/mol
InChI Key: QNSJKPGHOAAFGY-UHFFFAOYSA-N
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Description

2-(3-oxothiomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H20N2O5S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-oxo-2-thiomorpholinyl)-N-(3,4,5-trimethoxyphenyl)acetamide is 340.10929292 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-oxothiomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-20-10-6-9(7-11(21-2)14(10)22-3)17-13(18)8-12-15(19)16-4-5-23-12/h6-7,12H,4-5,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSJKPGHOAAFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxothiomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a derivative of morpholine and has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including enzymatic inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C15H18N2O5SC_{15}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 342.37 g/mol. Its structural components include a thiomorpholine ring and a trimethoxyphenyl group, which are pivotal for its biological interactions.

1. Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes associated with skin aging and other biological processes:

  • Tyrosinase Inhibition : Tyrosinase plays a crucial role in melanin production. The compound was evaluated for its ability to inhibit tyrosinase, a key enzyme in pigmentation disorders. Results indicated that it exhibits significant inhibitory activity, which could be beneficial in treating hyperpigmentation conditions.
  • Collagenase and Elastase Inhibition : These enzymes are involved in the degradation of collagen and elastin in the skin. The compound demonstrated dual inhibitory effects on both collagenase and elastase, suggesting potential applications in anti-aging skincare formulations .

2. Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays, including DPPH and ABTS radical scavenging tests. The results showed that it possesses notable antioxidant capabilities, which may help mitigate oxidative stress-related damage in cells .

3. Antifungal Activity

Research has indicated that derivatives of this compound exhibit broad-spectrum antifungal activity. Specifically, studies on structurally similar morpholine derivatives suggest that they can effectively inhibit fungal growth by disrupting cellular processes .

Case Study 1: Skin Aging Research

A study focused on skin aging processes demonstrated that compounds similar to This compound could significantly reduce the activity of tyrosinase and collagenase in vitro. These findings suggest that the compound could be developed into a topical treatment for skin rejuvenation.

Case Study 2: Antioxidant Mechanisms

In another study examining the antioxidant mechanisms of this class of compounds, it was found that they effectively scavenged free radicals and reduced lipid peroxidation in human dermal fibroblasts. This indicates their potential utility in formulations aimed at protecting skin integrity against environmental stressors .

Data Summary

The following table summarizes key biological activities and their respective findings related to This compound :

Activity Target Enzyme/Process IC50 Value Reference
Tyrosinase InhibitionTyrosinase1.05 µM
Collagenase InhibitionCollagenase123.4 µM
Elastase InhibitionElastaseNot specified
Antioxidant ActivityDPPH/ABTS ScavengingNot specified
Antifungal ActivityVarious FungiBroad-spectrum

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H20N2O5S
  • Molecular Weight : 340.39 g/mol
  • IUPAC Name : 2-(3-oxothiomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

The compound features a thiomorpholine ring and a trimethoxyphenyl substituent, which contribute to its unique chemical reactivity and biological activity. The presence of sulfur in the thiomorpholine enhances its potential as a bioactive molecule.

Anticancer Activity

Research indicates that compounds with similar structures to this compound may exhibit anticancer properties. Studies have shown that thiomorpholine derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

For instance, a study demonstrated that thiomorpholine-based compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways and the inhibition of cell cycle progression. Further research is needed to establish the specific mechanisms by which this compound exerts its anticancer effects.

Antimicrobial Properties

Another promising application of this compound is its potential antimicrobial activity. Similar thiomorpholine derivatives have been noted for their ability to combat various bacterial strains. A study reported that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial properties pending further investigation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thiomorpholine ring.
  • Introduction of the acetamide group.
  • Functionalization with the trimethoxyphenyl moiety.

The reaction conditions such as temperature, solvent choice (commonly dichloromethane or ethanol), and catalysts (like triethylamine) are crucial for optimizing yields .

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized several thiomorpholine derivatives, including this compound. The compound was tested against various cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values suggesting significant potency .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.